2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide
説明
This compound features a tetrahydropyrazine core (1,2,3,4-tetrahydro) substituted with a 4-methoxyphenyl group at position 4 and two ketone groups (2,3-dioxo). The acetamide moiety is linked via a methylene bridge to the tetrahydropyrazine nitrogen and further substituted with a 4-methylphenyl group (Fig. 1). Though exact physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula is inferred as C₂₀H₂₂N₃O₄ (molecular weight ≈ 368.4 g/mol) based on structural analysis.
特性
IUPAC Name |
2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-14-3-5-15(6-4-14)21-18(24)13-22-11-12-23(20(26)19(22)25)16-7-9-17(27-2)10-8-16/h3-12H,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMGYYFCBHABCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in the heterocyclic core, substituents, and functional groups. Key comparisons include:
Substituent Variations on the Tetrahydropyrazine Core
- Compound from :
- Structure : 2-{4-(4-Chlorophenyl)methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(3-methoxyphenyl)acetamide.
- Key Differences :
- A 4-chlorophenylmethyl group replaces the 4-methoxyphenyl.
- Acetamide linked to 3-methoxyphenyl instead of 4-methylphenyl.
- Impact :
- Chlorine increases lipophilicity (Cl vs. OCH₃: +0.71 vs.
- Molecular weight (401.84 g/mol) is higher due to chlorine.
Heterocyclic Core Modifications
- Compound from : Structure: 2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide. Key Differences:
- Pyrazolo[3,4-d]pyrimidine core replaces tetrahydropyrazine.
- 4-Methylbenzyl and 2,4-dichlorophenoxy substituents. Impact:
- Dichlorophenoxy groups increase steric bulk and electronegativity, affecting metabolic stability.
Substituent Electronic Effects
- Compound from :
- Structure : Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine and fluorinated aryl groups.
- Key Differences :
- Fluoro substituents (electron-withdrawing) replace methoxy/methyl groups.
- Impact :
- Fluorine enhances thermal stability (melting point: 302–304°C) via strong intermolecular interactions (e.g., C–F···H bonds) .
- Higher molecular weight (514.48 g/mol) due to chromenone and fluorine.
Physicochemical and Structural Comparison Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
